molecular formula C8H10N2O3 B13028203 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid

6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid

Cat. No.: B13028203
M. Wt: 182.18 g/mol
InChI Key: OKXGYBGLJBCOIL-RXMQYKEDSA-N
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Description

6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a derivative of pyridine with a carboxylic acid group at the 2-position and an amino-hydroxyethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid typically involves the functionalization of pyridine-2-carboxylic acid. One common method is the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . Another approach involves the use of squaric acid as a coformer in the cocrystallization process .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of green and efficient catalysts, such as pyridine-2-carboxylic acid, to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reactions typically proceed under mild conditions, with the use of catalysts such as ionic liquids and nickel nanoparticles .

Major Products Formed: The major products formed from these reactions include pyrazolo[3,4-b]quinolinones, which exhibit important biological properties such as GSK3 inhibition, tubulin inhibition, and antimicrobial activity .

Mechanism of Action

The mechanism of action of 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts zinc binding and inhibits their function . This mechanism is crucial for its anti-viral and immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid include picolinic acid, nicotinic acid, and isonicotinic acid . These compounds share a pyridine ring with a carboxylic acid group but differ in the position of the carboxyl side chain.

Uniqueness: What sets this compound apart is the presence of the amino-hydroxyethyl group at the 6-position. This unique structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

6-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c9-5(4-11)6-2-1-3-7(10-6)8(12)13/h1-3,5,11H,4,9H2,(H,12,13)/t5-/m1/s1

InChI Key

OKXGYBGLJBCOIL-RXMQYKEDSA-N

Isomeric SMILES

C1=CC(=NC(=C1)C(=O)O)[C@@H](CO)N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(CO)N

Origin of Product

United States

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